molecular formula C20H26N2O4S B2801237 2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2379997-10-9

2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2801237
CAS No.: 2379997-10-9
M. Wt: 390.5
InChI Key: UCJXMMPFIJTOPS-UHFFFAOYSA-N
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Description

2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound with a unique structure that combines a piperidine ring, a sulfonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxy Group: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenyl isocyanate: Shares the methoxy and methylphenyl groups but differs in its functional groups and reactivity.

    Succinic acid, 3-methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester: Contains similar structural motifs but has different chemical properties and applications.

Properties

IUPAC Name

2-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-15-6-7-18(25-3)19(13-15)27(23,24)22-11-8-17(9-12-22)14-26-20-16(2)5-4-10-21-20/h4-7,10,13,17H,8-9,11-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJXMMPFIJTOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)COC3=C(C=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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